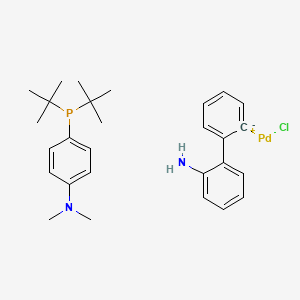
(+)-Gallocatechin Gallate-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Gallocatechin Gallate-13C3 is a labeled analog of (+)-Gallocatechin Gallate, a tea flavonoid known for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties . The compound is labeled with carbon-13 isotopes, making it useful for various research applications, particularly in tracing and quantification studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Gallocatechin Gallate-13C3 typically involves the incorporation of carbon-13 isotopes into the (+)-Gallocatechin Gallate molecule. This can be achieved through chemical synthesis methods that introduce the labeled carbon atoms at specific positions within the molecule . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Gallocatechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
(+)-Gallocatechin Gallate-13C3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of flavonoids.
Biology: Helps in understanding the biological pathways and interactions of flavonoids in living organisms.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and anti-inflammatory studies.
Mécanisme D'action
The mechanism of action of (+)-Gallocatechin Gallate-13C3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the activation of inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Anticarcinogenic Properties: Inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced cancer cell proliferation.
Comparaison Avec Des Composés Similaires
(+)-Gallocatechin Gallate-13C3 can be compared with other similar compounds, such as:
(-)-Epigallocatechin Gallate-13C3: Another tea flavonoid with similar antioxidant and anti-inflammatory properties but different molecular targets.
(+)-Catechin Gallate-13C3: A minor constituent in green tea catechins with inhibitory effects on cyclooxygenase enzymes.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and quantification in research studies, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C22H18O11 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1/i7+1,18+1,21+1 |
Clé InChI |
WMBWREPUVVBILR-GPFYYGGVSA-N |
SMILES isomérique |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)


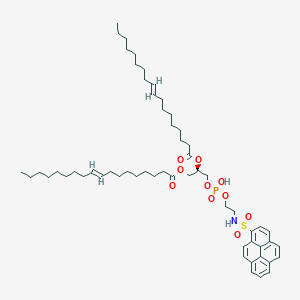
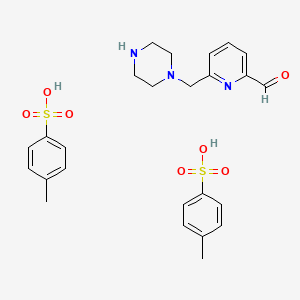
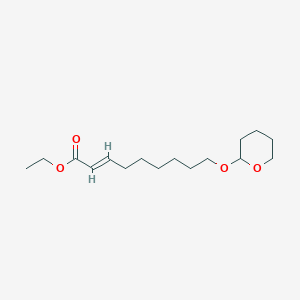

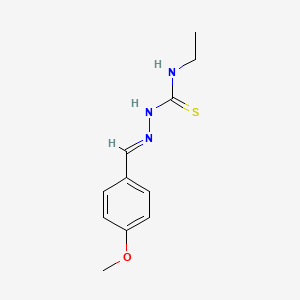
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
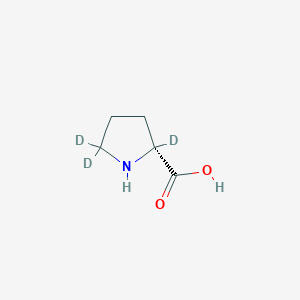
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

